

Spectroscopic Analysis of 6-Chloropyrimidin-2(1H)-one: A Technical Guide

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Compound of Interest

Compound Name: 6-Chloropyrimidin-2(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Chloropyrimidin-2(1H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the characterization and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for **6-Chloropyrimidin-2(1H)-one** based on the analysis of its chemical structure and data from structurally related pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.5	br s	1H	N1-H
~7.8	d	1H	H4
~6.5	d	1H	H5

Table 2: ^{13}C NMR (Carbon-13 NMR) Data (100 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Carbon Assignment
~165	C2 (C=O)
~155	C6
~145	C4
~110	C5

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
3400-3200	Broad	N-H Stretch
~1680	Strong	C=O Stretch (Amide)
~1600	Medium	C=C Stretch
~1450	Medium	C-N Stretch
~750	Strong	C-Cl Stretch

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
130/132	High	[M] ⁺ (Molecular Ion, ³⁵ Cl/ ³⁷ Cl isotopes)
102/104	Medium	[M-CO] ⁺
95	Medium	[M-Cl] ⁺
68	High	[C ₃ H ₂ N ₂ O] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

Approximately 5-10 mg of **6-Chloropyrimidin-2(1H)-one** is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is transferred to a 5 mm NMR tube.

2.1.2. ¹H NMR Spectroscopy

Proton NMR spectra are recorded on a 400 MHz spectrometer.^[1] The acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and an acquisition time of 4 seconds. A total of 16 scans are typically acquired and the resulting free induction decay (FID) is processed with a line broadening of 0.3 Hz.

2.1.3. ¹³C NMR Spectroscopy

Carbon-13 NMR spectra are acquired on the same 100 MHz spectrometer, often utilizing a proton-decoupled pulse sequence.^[2] A spectral width of 240 ppm is used, with a relaxation delay of 2.0 seconds and an acquisition time of 1.5 seconds. Typically, 1024 scans are averaged to obtain a spectrum with an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

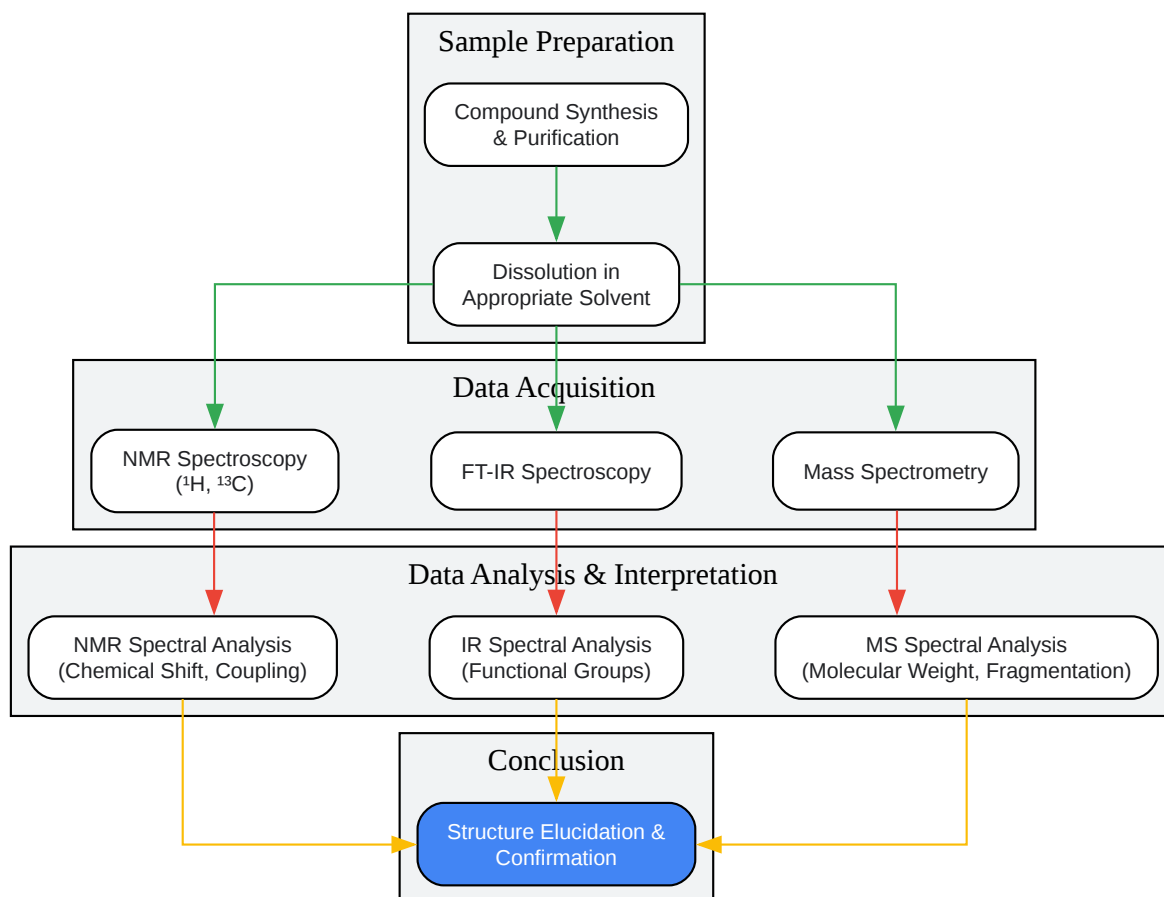
The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)

Mass spectra are acquired on a mass spectrometer equipped with an electron ionization (EI) source.[4] The sample is introduced via a direct insertion probe. The ionization energy is set to 70 eV, and the source temperature is maintained at 200°C. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500 amu.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **6-Chloropyrimidin-2(1H)-one**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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